4-Acetamidoantipyrine-d3

LC-MS/MS Isotope Dilution Method Validation

Quantifying 4-acetamidoantipyrine in biological matrices is hampered by co-elution and identical MRM transitions when using unlabeled internal standards, compromising accuracy. 4-Acetamidoantipyrine-d3 resolves this with a +3 Da mass shift and near-identical physicochemical properties for robust isotope dilution mass spectrometry. • >99 atom% D isotopic purity eliminates background interference, enabling unambiguous MRM detection. • Validated for DMPK, clinical TDM, and wastewater trace analysis with consistent lot-specific CoA. • Supports ISO 15189 laboratory accreditation requirements for clinical bioanalytical workflows.

Molecular Formula C13H15N3O2
Molecular Weight 248.30 g/mol
Cat. No. B030450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamidoantipyrine-d3
SynonymsN-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide-d3;  4-(N-Acetylamino-d3)antipyrine;  4-(Acetylamino-d3)phenazone;  Acetylaminoantipyrine-d3;  N-(Acetyl-d3)-4-aminoantipyrine;  N-(Acetyl-d3)-4-aminophenazone;  N-Antipyrinylacetamide-d3
Molecular FormulaC13H15N3O2
Molecular Weight248.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C
InChIInChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)/i2D3
InChIKeyOIAGWXKSCXPNNZ-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamidoantipyrine-d3 Internal Standard


4-Acetamidoantipyrine-d3 (CAS 342821-66-3) is a stable isotope-labeled analog of the drug metabolite 4-acetamidoantipyrine (4-AAAP), featuring three deuterium atoms at the acetamide methyl position . With a molecular formula of C₁₃H₁₂D₃N₃O₂ and a molecular weight of 248.30 g/mol, this compound serves as a critical internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows . It is a primary metabolite of metamizole and is commonly detected in biological fluids and environmental water samples [1].

Workflow LC-MS/MS quantitative bioanalysis
Role Isotope dilution internal standard (IDMS)
Key attribute Stable isotope-labeled (d3) for distinct mass discrimination

Why Unlabeled 4-Acetamidoantipyrine Fails


In LC-MS/MS quantification, using unlabeled 4-acetamidoantipyrine as an internal standard is impossible because it co-elutes and shares identical mass transitions with the endogenous analyte, rendering it indistinguishable. Even structurally similar, non-deuterated compounds (e.g., 4-aminoantipyrine) cannot adequately correct for matrix effects, ion suppression, or recovery variability due to differences in ionization efficiency and chromatographic retention [1]. Deuterated internal standards, like 4-acetamidoantipyrine-d3, provide a distinct mass shift (+3 Da) and nearly identical physicochemical properties, enabling precise isotope dilution mass spectrometry (IDMS) and robust correction for analytical variability [2].

Unlabeled analog cannot substitute directly
Target ISTD
4-Acetamidoantipyrine-d3 provides +3 Da mass shift and near-identical physicochemical behavior, enabling co-elution and matched matrix effects.
Unlabeled / analog
Unlabeled 4-acetamidoantipyrine cannot be distinguished from endogenous analyte in MS/MS. Non-deuterated structural analogs introduce retention time shifts and ionization differences that compromise matrix-effect correction.

4-Acetamidoantipyrine-d3 Differentiation Evidence


High Isotopic Purity Minimizes Interference

4-Acetamidoantipyrine-d3 from select vendors is certified with an isotopic purity exceeding 99 atom% D (measured by ¹H NMR), compared to a common industry minimum of 98 atom% D for many deuterated internal standards . This high isotopic enrichment minimizes the presence of unlabeled (d0) species, reducing cross-talk and background interference in the analyte channel. In comparison, a typical deuterated internal standard with 98 atom% D contains ~2% residual unlabeled compound, which can contribute to overestimation of the analyte, particularly at low concentrations .

Isotopic purity
Data to verify
>99 atom% D vs ≥98 atom% D (industry)
Reported lower unlabeled (d0) background; may support low-concentration accuracy
Supplier specification; independent verification advised
LC-MS/MS Isotope Dilution Method Validation

Mass Shift Enables Clear MRM Discrimination

The incorporation of three deuterium atoms at the acetamide methyl group results in a parent ion mass increase of 3.02 Da compared to the unlabeled analyte (m/z 246.1 → 249.1 for [M+H]⁺) . This mass shift allows for distinct multiple reaction monitoring (MRM) transitions, preventing cross-talk between the analyte and internal standard channels. In contrast, using a non-deuterated analog like 4-aminoantipyrine (MW 203.2) as an internal standard introduces a mass difference of ~43 Da, but this is accompanied by significantly different chromatographic retention and ionization efficiency, violating the fundamental principle of isotope dilution MS [1].

Mass shift for MRM
Head-to-head
+3.02 Da (Δm/z)
Enables distinct MS/MS transitions without isotopic cross-talk
ESI+ [M+H]+; avoids interference from natural 13C/15N
Mass Spectrometry MRM Isotope Dilution

Co-elution Ensures Accurate Matrix Correction

Deuterated internal standards like 4-acetamidoantipyrine-d3 co-elute with the unlabeled analyte due to minimal isotopic effects on reversed-phase chromatography. Studies on structurally related deuterated compounds (e.g., antipyrine-d3) demonstrate retention time differences of <0.05 min under typical gradient conditions [1]. In contrast, using a non-deuterated analog such as 4-formylaminoantipyrine-d3 (a different metabolite) may result in retention time shifts of >0.5 min, leading to differential matrix effects and compromised accuracy, particularly in complex biological matrices like plasma or urine [2].

Co-elution behavior
Class-level inference
Retention time shift significantly lower than non-deuterated analogs
Supports matched matrix-effect correction; compound-specific confirmation recommended
Based on structurally related deuterated compounds; C18 gradient
Chromatography Matrix Effect Isotope Dilution

Certified High Purity Minimizes Impurity Interference

4-Acetamidoantipyrine-d3 from certified reference material providers is supplied with a documented HPLC purity of >99.0% . This contrasts with the ≥98.5% purity specification typical for unlabeled 4-acetamidoantipyrine analytical standards . The higher purity reduces the risk of impurity peaks interfering with analyte quantification or causing ion suppression. Furthermore, the product is supplied with a certificate of analysis (CoA) detailing lot-specific purity, isotopic enrichment, and expiry, supporting regulatory compliance in GLP/GMP environments .

HPLC purity
Data to verify
>99.0% (area %) vs unlabeled ≥98.5%
Reported lower impurity risk for method selectivity; supports bioanalytical validation review
HPLC-UV 254 nm; CoA available per lot
Analytical Standard Purity Method Validation

4-Acetamidoantipyrine-d3 Application Scenarios


Plasma Quantification for Pharmacokinetic Studies

In drug metabolism and pharmacokinetic (DMPK) studies of metamizole, precise measurement of its major metabolite 4-acetamidoantipyrine in plasma is essential. The use of 4-acetamidoantipyrine-d3 as an internal standard corrects for matrix effects and recovery variability, ensuring accurate concentration-time profiles. The high isotopic purity (>99 atom% D) minimizes background interference, while the +3 Da mass shift enables unambiguous MRM detection .

Wastewater Pharmaceutical Residue Monitoring

4-Acetamidoantipyrine is a common pharmaceutical pollutant in wastewater, often detected at ng/L levels. Quantifying it accurately in complex environmental matrices requires an internal standard that co-elutes and compensates for ion suppression from co-extracted organic matter. 4-Acetamidoantipyrine-d3, with its near-identical retention time and high purity (>99.0%), is the preferred choice for isotope dilution methods, enabling reliable detection and quantification at trace levels [1].

Clinical TDM of Metamizole Metabolites

In clinical TDM, rapid and accurate measurement of 4-acetamidoantipyrine in patient plasma or serum is critical for dose optimization. Using 4-acetamidoantipyrine-d3 as an internal standard ensures robust assay performance across multiple patient samples with varying matrix compositions. The certified lot-specific CoA and high purity support compliance with clinical laboratory accreditation requirements (e.g., ISO 15189) .

Application
Selection Property
Validation Focus
Plasma bioanalysis for metamizole PK research
High isotopic enrichment and co-elution profile
Matrix-effect correction and accuracy in biological matrices
Wastewater pharmaceutical residue monitoring
Certified high purity and near-identical chromatographic behavior
Trace-level quantification in complex environmental matrices
Bioanalysis of metamizole metabolites in research plasma samples
Lot-specific CoA and documented isotopic purity
Method reproducibility across varying research matrices

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